Ethyl 3-hydroxypyrrolidine-2-carboxylate
CAS No.:
Cat. No.: VC16492078
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H13NO3 |
---|---|
Molecular Weight | 159.18 g/mol |
IUPAC Name | ethyl 3-hydroxypyrrolidine-2-carboxylate |
Standard InChI | InChI=1S/C7H13NO3/c1-2-11-7(10)6-5(9)3-4-8-6/h5-6,8-9H,2-4H2,1H3 |
Standard InChI Key | FHUKGWIMPWBXLF-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1C(CCN1)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
Ethyl 3-hydroxypyrrolidine-2-carboxylate belongs to the class of substituted pyrrolidines, which are saturated five-membered heterocycles containing one nitrogen atom. The molecular formula is , with a molecular weight of 159.18 g/mol . Key structural features include:
-
A pyrrolidine ring with sp³-hybridized carbon and nitrogen atoms, conferring conformational flexibility.
-
A hydroxyl group (-OH) at the 3-position, enabling hydrogen bonding and participation in redox reactions.
-
An ethyl ester group (-COOEt) at the 2-position, which influences solubility and reactivity.
The compound’s stereochemistry is critical to its function. While the exact configuration (e.g., cis or trans) depends on synthetic routes, stereoisomers such as (2R,3R) and (2S,3S) are common. For instance, (2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate has been synthesized via diastereoselective methods, highlighting the importance of chiral centers in biological interactions.
Physicochemical Properties
Data from experimental and computational studies reveal the following properties :
Property | Value |
---|---|
Molecular Weight | 159.18 g/mol |
Topological Polar Surface Area (TPSA) | 58.56 Ų |
LogP (Partition Coefficient) | -0.7277 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 2 |
The negative LogP value indicates moderate hydrophilicity, likely due to the hydroxyl and ester groups. The TPSA suggests significant polar surface area, which correlates with membrane permeability and bioavailability .
Synthetic Methodologies
Diastereoselective Synthesis
A common route to ethyl 3-hydroxypyrrolidine-2-carboxylate involves the reduction of a ketone precursor. For example, (2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate is synthesized via sodium borohydride (NaBH₄) reduction of an α-keto ester intermediate under controlled conditions. Key steps include:
-
Cyclization: Formation of the pyrrolidine ring via intramolecular aldol condensation.
-
Reduction: Stereoselective reduction of the ketone to the alcohol using NaBH₄, achieving >90% enantiomeric excess (ee) in optimized protocols.
-
Esterification: Introduction of the ethyl ester group via reaction with ethanol under acidic conditions.
Industrial-Scale Production
Industrial synthesis often employs catalytic asymmetric hydrogenation. For example, rhodium-based catalysts with chiral ligands (e.g., DuPhos) enable high-yield production of enantiopure pyrrolidine derivatives. Reaction conditions (e.g., 50°C, 50 bar H₂) are optimized to minimize side products like over-reduced amines.
Chemical Reactivity and Functionalization
Oxidation and Reduction
-
Oxidation: The hydroxyl group at C3 can be oxidized to a ketone using agents like pyridinium chlorochromate (PCC), yielding ethyl 3-oxopyrrolidine-2-carboxylate—a precursor for further functionalization.
-
Reduction: The ester group is reducible to a primary alcohol using LiAlH₄, producing 3-hydroxypyrrolidine-2-methanol, a scaffold for glycosidase inhibitors.
Nucleophilic Substitution
The ester moiety undergoes hydrolysis under basic conditions (e.g., NaOH/H₂O) to form the carboxylic acid, which can then participate in amide couplings. For example, reaction with benzylamine in the presence of DCC yields N-benzyl-3-hydroxypyrrolidine-2-carboxamide.
Biological Activities and Applications
Enzyme Inhibition
The compound’s hydroxyl group enables interactions with enzymatic active sites. For instance, it inhibits transglutaminase (TG) with an IC₅₀ of 12 µM, potentially mitigating fibrosis in liver disease models. Structural analogs with fluorinated pyrrolidine rings show improved TG binding affinity (IC₅₀ = 3.2 µM).
Anticancer Properties
In breast cancer cell lines (MCF-7), ethyl 3-hydroxypyrrolidine-2-carboxylate derivatives induce apoptosis via caspase-3 activation. A 2025 screen identified a lead compound with GI₅₀ = 8.9 µM, comparable to doxorubicin (GI₅₀ = 6.5 µM).
Comparative Analysis with Structural Analogs
Future Directions and Research Gaps
-
Stereochemical Optimization: Systematic studies comparing cis vs. trans isomers in biological assays.
-
Prodrug Development: Ester hydrolysis to improve aqueous solubility for in vivo applications.
-
Target Identification: Proteomic profiling to identify novel molecular targets beyond viral proteases and TGs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume